molecular formula C9H5ClO3 B2615122 3-Chlorobenzofuran-2-carboxylic acid CAS No. 856180-58-0

3-Chlorobenzofuran-2-carboxylic acid

Cat. No.: B2615122
CAS No.: 856180-58-0
M. Wt: 196.59
InChI Key: HYYPKAKRYNNGPH-UHFFFAOYSA-N
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Description

3-Chlorobenzofuran-2-carboxylic acid is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 3-position and a carboxylic acid group at the 2-position of the benzofuran ring

Biochemical Analysis

Biochemical Properties

3-Chlorobenzofuran-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit certain oxidative enzymes, thereby reducing the production of reactive oxygen species. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of enzyme functions. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolic health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, it has been observed to accumulate in mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules to modulate their functions. These interactions are essential for the compound’s role in regulating cellular metabolism and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorobenzofuran-2-carboxylic acid typically involves the chlorination of benzofuran followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position of the benzofuran ring. Subsequent carboxylation can be achieved through the reaction with carbon dioxide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-Chlorobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    3-Bromobenzofuran-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    2-Chlorobenzofuran-3-carboxylic acid: Chlorine and carboxylic acid groups are positioned differently, affecting its reactivity and applications.

Uniqueness: 3-Chlorobenzofuran-2-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYPKAKRYNNGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856180-58-0
Record name 3-chloro-1-benzofuran-2-carboxylic acid
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